molecular formula C13H21NO3 B15323723 Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate CAS No. 1934426-37-5

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate

Cat. No.: B15323723
CAS No.: 1934426-37-5
M. Wt: 239.31 g/mol
InChI Key: FROMJMYXRCXEKJ-UHFFFAOYSA-N
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Description

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs di-tert-butyl dicarbonate as a reagent due to its efficiency in forming Boc-derivatives. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl carbamates include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate involves the formation of a stable carbamate protecting group. This group can be installed and removed under relatively mild conditions, making it useful for protecting amines during various chemical transformations. The stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, is a key factor in its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection of amines are required .

Properties

CAS No.

1934426-37-5

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)carbamate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-8-6-11(15)7-9(8)5-10/h8-10H,4-7H2,1-3H3,(H,14,16)

InChI Key

FROMJMYXRCXEKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC(=O)CC2C1

Origin of Product

United States

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